1-Amino-N-cyclopropylcyclopentanecarboxamide
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Overview
Description
1-Amino-N-cyclopropylcyclopentanecarboxamide is a compound of interest in various fields of chemistry and biology. It features a unique structure with a cyclopropyl group attached to a cyclopentane ring, which is further functionalized with an amino group and a carboxamide group. This compound’s structural complexity and potential reactivity make it a valuable subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopropylcyclopentanecarboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-cyclopropylcyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl or cyclopentane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Amino-N-cyclopropylcyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Amino-N-cyclopropylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration and functional groups. The cyclopropyl group provides conformational rigidity, which can enhance binding affinity and specificity to target molecules .
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic acid: This compound shares the cyclopropyl group but differs in the presence of a carboxylic acid group instead of a carboxamide group.
1-Aminocyclopentanecarboxylic acid: Similar to 1-Amino-N-cyclopropylcyclopentanecarboxamide but lacks the cyclopropyl group.
Uniqueness: this compound is unique due to its combination of a cyclopropyl group with a cyclopentane ring and an amino carboxamide functionality. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-amino-N-cyclopropylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(5-1-2-6-9)8(12)11-7-3-4-7/h7H,1-6,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACIMGWAGMCFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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